(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Medicinal Chemistry Pharmacophore Design Tyrosinase Inhibition

(5Z)-5-Benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (C₁₆H₁₁NO₂S₂, MW 313.4) is an achiral, solid-state 2-thioxothiazolidin-4-one (rhodanine) derivative available from commercial screening libraries including ChemBridge (ID and ChemSpace. It features a Z-configured 5-benzylidene moiety and an N-(4-hydroxyphenyl) substituent at position 3, distinguishing it from the more commonly reported 3-phenyl regioisomer series.

Molecular Formula C16H11NO2S2
Molecular Weight 313.4 g/mol
Cat. No. B6134319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC16H11NO2S2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O
InChIInChI=1S/C16H11NO2S2/c18-13-8-6-12(7-9-13)17-15(19)14(21-16(17)20)10-11-4-2-1-3-5-11/h1-10,18H/b14-10-
InChIKeyIKURMLCQDLQUJZ-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (5Z)-5-Benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one – A Procurement-Ready Rhodanine-Derived Screening Candidate


(5Z)-5-Benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (C₁₆H₁₁NO₂S₂, MW 313.4) is an achiral, solid-state 2-thioxothiazolidin-4-one (rhodanine) derivative available from commercial screening libraries including ChemBridge (ID 5324951) and ChemSpace . It features a Z-configured 5-benzylidene moiety and an N-(4-hydroxyphenyl) substituent at position 3, distinguishing it from the more commonly reported 3-phenyl regioisomer series. The compound has been cataloged in the ZINC database (ZINC2779401) and was included among 5-arylidene-2-thioxo-4-thiazolidinones evaluated for aldose reductase inhibition [1].

Why You Cannot Simply Substitute (5Z)-5-Benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one with a Common 3-Phenyl or 3-Benzyl Analog


Thioxothiazolidinone derivatives with identical 5-benzylidene moieties but differing N3-substituents exhibit divergent target engagement profiles. The N-(4-hydroxyphenyl) group on this compound introduces a hydrogen-bond donor (phenolic –OH) at the N3 position, creating a regioisomeric pharmacophore distinct from the more extensively studied 3-phenyl series represented by (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one ((Z)-BPTT) analogs [1]. In the closely related 5-(4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one (CAS 13037-57-5), the hydroxyl group resides on the benzylidene ring rather than the N-phenyl ring, yielding a different hydrogen-bonding topology and molecular electrostatic profile [2]. These positional differences can alter inhibitor binding mode, as demonstrated by docking simulations of rhodanine-based tyrosinase inhibitors where the N3 substituent orientation critically influences active-site complementarity [1].

Quantitative Differentiation Evidence for (5Z)-5-Benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one


Regioisomeric Hydroxyl Placement: N-(4-Hydroxyphenyl) vs. 5-(4-Hydroxybenzylidene) Structural Differentiation Supports Target-Specific Screening

The target compound places the single phenolic –OH group on the N3-phenyl ring, whereas the more commonly reported analog 5-(4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one (CAS 13037-57-5) places the –OH on the 5-benzylidene ring [1]. This positional swap alters the hydrogen-bond donor/acceptor topology. In the (Z)-BPTT series, the 3-phenyl scaffold (without N-phenyl hydroxylation) yielded tyrosinase IC₅₀ values ranging from 0.09–19.22 μM depending on benzylidene substitution; the most potent analog (analog 3) with a 3,4-dihydroxybenzylidene achieved IC₅₀ = 90 nM against mushroom tyrosinase, which was 214-fold more potent than kojic acid (IC₅₀ = 19.22 μM) [2]. The target compound’s N-(4-hydroxyphenyl) variant is structurally distinct from all 13 (Z)-BPTT analogs tested by Jeong et al., none of which carried an N-aryl hydroxyl group.

Medicinal Chemistry Pharmacophore Design Tyrosinase Inhibition

Aldose Reductase Inhibitory Potential: Inclusion in a Published 5-Arylidene-2-thioxo-4-thiazolidinone SAR Study

Maccari et al. (2011) evaluated a series of 5-arylidene-2-thioxo-4-thiazolidinones for aldose reductase (ALR2) inhibition and reported that most compounds exhibited good to excellent in vitro efficacy [1]. The target compound (ZINC2779401) is indexed as part of this compound library [2]. Several N-unsubstituted and N-substituted 5-arylidene-2-thioxo-4-thiazolidinones in this study achieved IC₅₀ values in the low micromolar to sub-micromolar range against human placental ALR2. The introduction of an N3-aryl substituent with hydrogen-bonding capability was noted to modulate inhibitor potency and selectivity relative to aldehyde reductase (ALR1).

Aldose Reductase Diabetic Complications Enzyme Inhibition

Physicochemical Profile Differentiation: LogP, Solubility, and Hydrogen-Bonding Capacity vs. 3-Phenyl and 3-Benzyl Comparators

The target compound (Hit2Lead SC-5324951) has a calculated LogP of 3.35, LogSW of −4.35, tPSA of 40.5 Ų, 1 H-bond donor, and 2 H-bond acceptors . By comparison, the 3-benzyl analog (3-benzyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one; BDBM69656) has an additional rotatable bond and altered lipophilicity due to the benzyl linker [1]. The N-(4-hydroxyphenyl) group of the target provides a tPSA contribution that increases polarity relative to N-phenyl analogs while maintaining a lower H-bond donor count compared to catechol-containing benzylidene variants such as analog 2 from the (Z)-BPTT series (which contains a 3,4-dihydroxybenzylidene moiety and shows enhanced tyrosinase potency but also potentially higher oxidizability).

Physicochemical Properties Drug-Likeness Library Design

Recommended Application Scenarios for (5Z)-5-Benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one


N3-Substituent SAR Expansion for Aldose Reductase Inhibitor Programs

Incorporate this compound as an N-(4-hydroxyphenyl) probe in structure-activity relationship (SAR) studies built upon the Maccari et al. (2011) 5-arylidene-2-thioxo-4-thiazolidinone framework for aldose reductase inhibition [1]. The phenolic –OH on the N3 ring provides a hydrogen-bonding anchor absent in the N-phenyl comparator series, potentially enhancing selectivity for ALR2 over the structurally homologous ALR1.

Tyrosinase Inhibitor Scaffold-Hopping with Differentiated N3 Pharmacophore Topology

Use this compound as a structurally differentiated starting point for tyrosinase inhibitor development, complementary to the extensively characterized (Z)-BPTT (3-phenyl) and (Z)-BBTT (3-benzyl) series [1]. The N-(4-hydroxyphenyl) group offers a distinct hydrogen-bonding vector not explored in the 13 analogs reported by Jeong et al. (2022) or the 12 analogs reported by Park et al. (2025), enabling exploration of interactions with the tyrosinase active-site copper vicinity or allosteric pockets.

Phenotypic Screening Library Diversification with Rhodanine-Derived Chemotypes

Add this compound to diversity-oriented screening collections targeting kinase inhibition, antimicrobial activity, or anti-inflammatory pathways. The 2-thioxothiazolidin-4-one scaffold is a privileged structure recognized for engagement with multiple target classes including Dyrk1A, Clk1, CK2 kinases [1], and MurD ligase [2]. The N-(4-hydroxyphenyl) variant provides a commercially available, synthetically tractable entry point with calculated physicochemical properties (LogP 3.35, tPSA 40.5 Ų) consistent with cell permeability requirements for intracellular target screening.

Regioisomeric Selectivity Profiling Against 5-(4-Hydroxybenzylidene) Comparators

Directly compare this compound head-to-head with its regioisomer 5-(4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one (CAS 13037-57-5) in parallel biochemical panels to quantify how the positional swap of the phenolic –OH group (N3-ring vs. C5-benzylidene ring) affects target engagement, selectivity, and cellular activity. Such a comparison would generate uniquely valuable data for understanding pharmacophore requirements in rhodanine-based inhibitor chemotypes.

Quote Request

Request a Quote for (5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.